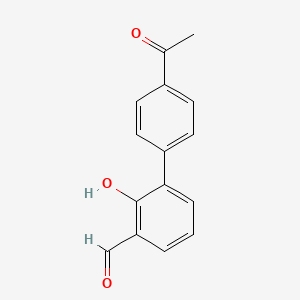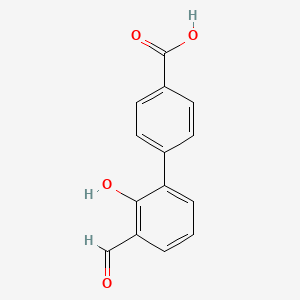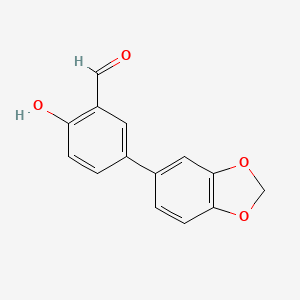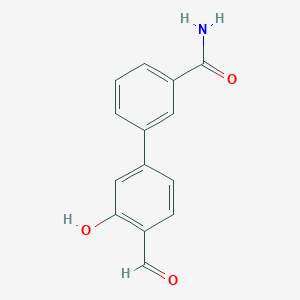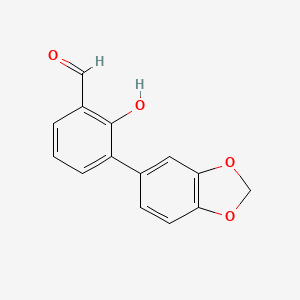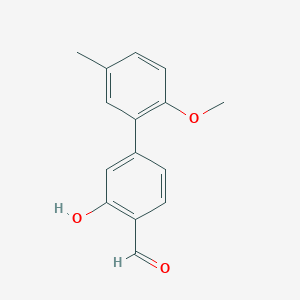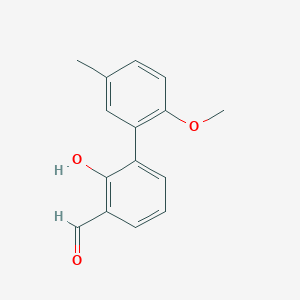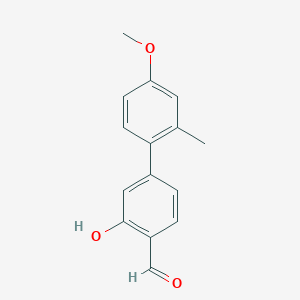
5-(3-Carboxyphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(3-Carboxyphenyl)-2-formylphenol, 95% (5-CFP-2F) is a phenolic compound with a wide range of applications in the scientific community. It is a colorless crystalline solid that is soluble in water and has a melting point of 97-99°C. 5-CFP-2F has been used in a variety of areas, including biochemistry, physiology, and laboratory experiments, due to its unique properties.
Aplicaciones Científicas De Investigación
5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-hydroxy-3-formylbenzoic acid and 4-hydroxy-3-formylbenzaldehyde. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers, such as poly(4-hydroxy-3-formylbenzaldehyde) and poly(4-hydroxy-3-formylbenzoic acid). Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of various other compounds, such as 4-hydroxy-3-formylbenzaldehyde and 4-hydroxy-3-formylbenzoic acid derivatives.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxyphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory and antioxidant properties. In addition, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have an effect on the immune system, modulating the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments include its easy synthesis and availability, as well as its low cost. Furthermore, 5-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in the scientific community, making it a versatile compound. However, there are some limitations to using 5-(3-Carboxyphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, the compound has a low melting point, making it difficult to handle at higher temperatures.
Direcciones Futuras
There are several potential future directions for 5-(3-Carboxyphenyl)-2-formylphenol, 95%. One possible direction is to further investigate its biochemical and physiological effects. In addition, further research could be conducted to explore the compound’s potential therapeutic applications, such as its ability to modulate the immune system and inhibit the activity of certain enzymes. Furthermore, further research could be conducted to explore the compound’s potential applications in the synthesis of polymers, as well as its potential use as a food preservative. Finally, further research could be conducted to explore the compound’s potential toxicity and its potential effects on humans and other organisms.
Métodos De Síntesis
The synthesis of 5-(3-Carboxyphenyl)-2-formylphenol, 95% is relatively simple and can be accomplished in three steps. The first step is the reaction of p-hydroxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-hydroxy-3-formylbenzoic acid. The second step involves the oxidation of 4-hydroxy-3-formylbenzoic acid with a suitable oxidizing agent, such as potassium permanganate, to produce 5-(3-carboxyphenyl)-2-formylphenol. Finally, the compound is purified by recrystallization to obtain the desired product, 5-(3-Carboxyphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-8,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBHDWCERRWRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685151 | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1261995-01-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





